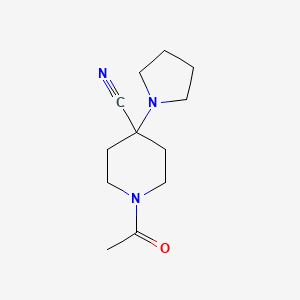

1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile

説明

Historical Context and Discovery

The compound emerged during early 21st-century efforts to expand the structural diversity of piperidine derivatives for pharmaceutical applications. Piperidine scaffolds gained prominence in drug discovery due to their conformational flexibility and bioisosteric potential for alkaloid-like activity. The integration of pyrrolidine rings into piperidine systems, as seen in this compound, reflects advancements in multicomponent reactions (MCRs) and one-pot synthetic strategies. For instance, Ugi–Joullié reactions, which combine amines, carbonyl compounds, and isonitriles, provided a template for synthesizing hybrid heterocycles.

While the exact synthesis route for 1-acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile remains proprietary, analogous methods involve:

- Cyanoacetylation : Introducing the nitrile group via nucleophilic substitution or cyanoethylation.

- Pyrrolidine Annulation : Cyclization of linear precursors using reagents like Schwartz’s reagent (Cp₂ZrHCl) to form saturated rings.

- Acetylation : Post-cyclization acylation to install the acetyl group at the piperidine nitrogen.

These steps align with methodologies described in patents and publications focusing on piperidine-pyrrolidine hybrids.

Significance in Heterocyclic Chemistry

The compound’s significance lies in its structural hybridity, which merges pharmacophoric elements from both piperidine and pyrrolidine systems:

This combination enables applications in:

Positioning Within Piperidine-Based Compounds

When compared to other piperidine derivatives, this compound occupies a niche due to its bicyclic architecture and substituent diversity:

Its design mirrors trends in fragment-based drug discovery, where modular components like the pyrrolidine ring and nitrile group are combined to optimize pharmacokinetics and binding specificity. For example, the acetyl group reduces basicity at the piperidine nitrogen, potentially mitigating off-target interactions common in polyamine scaffolds.

特性

IUPAC Name |

1-acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-11(16)14-8-4-12(10-13,5-9-14)15-6-2-3-7-15/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIZPBOZYSQJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)(C#N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640654 | |

| Record name | 1-Acetyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017468-05-1 | |

| Record name | 1-Acetyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Piperidine Ring Functionalization and Amination

- Starting from piperidine-4-carbonitrile or related derivatives, the 4-position can be selectively functionalized. Literature reports the use of palladium-catalyzed amination reactions to introduce nitrogen-containing substituents such as pyrrolidinyl groups onto the piperidine ring.

- The free secondary amine of the pyrrolidine can be introduced via nucleophilic substitution or cross-coupling reactions, often employing palladium catalysts under mild conditions to ensure selectivity and yield.

Acetylation of the Nitrogen

- The acetyl group is typically introduced by acetylation of the secondary amine using acetic anhydride or acetyl chloride under controlled conditions to avoid over-acetylation or side reactions.

- This step is usually performed after the pyrrolidinyl substitution to ensure selective acetylation of the nitrogen atom on the piperidine ring.

Carbonitrile Group Installation

- The carbonitrile group at the 4-position of the piperidine ring can be introduced via nucleophilic substitution or by using cyano-containing precursors.

- Alternatively, the nitrile can be introduced by dehydration of amides or by cyanation reactions using reagents such as cyanogen bromide or metal-catalyzed cyanation protocols.

Representative Synthetic Route (Based on Patent and Literature Data)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring functionalization | Starting from piperidine-4-carbonitrile derivative | Functionalized piperidine intermediate |

| 2 | Nucleophilic substitution or Pd-catalyzed amination | Pyrrolidine, Pd catalyst, base, solvent (e.g., DMF) | Introduction of pyrrolidin-1-yl group at 4-position |

| 3 | Acetylation | Acetic anhydride or acetyl chloride, base (e.g., pyridine) | Acetylation of nitrogen atom |

| 4 | Purification | Chromatography or recrystallization | Pure this compound |

Detailed Research Findings

- The patent CA2470044C describes compounds structurally related to this compound, emphasizing the importance of selective substitution on the piperidine ring and the use of palladium-catalyzed amination for introducing nitrogen substituents.

- Research on piperidine derivatives shows that palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, are effective for attaching pyrrolidine rings to piperidine cores with high regioselectivity and yield.

- Acetylation is a straightforward step but requires careful stoichiometric control to prevent diacetylation or acetylation of unintended sites.

- The carbonitrile group is stable under typical amination and acetylation conditions, allowing for its presence throughout the synthetic sequence.

Analytical Data and Purification

- Final compounds are typically purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to achieve high purity suitable for biological evaluation.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Piperidine functionalization | Pd-catalyzed amination | Pd catalyst, pyrrolidine, base, solvent | High regioselectivity, mild conditions |

| Pyrrolidinyl substitution | Nucleophilic substitution or Pd-catalyzed cross-coupling | Pyrrolidine, Pd catalyst, base | Efficient introduction of pyrrolidine |

| Acetylation | Acetic anhydride or acetyl chloride | Acetic anhydride, base (pyridine) | Controlled acetylation of nitrogen |

| Carbonitrile incorporation | Starting material or cyanation | Cyanide sources or cyano precursors | Stable under reaction conditions |

| Purification | Preparative HPLC or recrystallization | Solvent systems depending on solubility | Ensures high purity |

化学反応の分析

1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

科学的研究の応用

Scientific Research Applications of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile

This compound (CAS No. 1017468-05-1) is a chemical compound with the molecular formula C12H19N3O. It is a solid at room temperature with applications in scientific research, characterized by a pyrrolidine ring and a piperidine ring connected through a carbonitrile group.

Overview

This compound is utilized as a building block in synthesizing complex molecules and as a reagent in organic reactions. It is also studied for its potential biological activities, including interactions with enzymes and receptors, and is being explored for potential therapeutic applications, particularly in developing new drugs, as well as in the production of specialty chemicals and as an intermediate in synthesizing other compounds.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation : Uses oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

- Reduction : Employs reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

- Substitution : Involves nucleophiles such as amines or thiols replacing specific functional groups.

These reactions typically use organic solvents like dichloromethane or ethanol, at temperatures ranging from room temperature to reflux.

This compound interacts with molecular targets such as enzymes and receptors, acting as an inhibitor or activator and leading to various biological effects. It has been shown to modulate the phosphatidylinositol-3 kinase (PI3K) signaling pathway, affecting gene expression and cellular metabolism.

Antimicrobial Activity

This compound exhibits antimicrobial properties and has demonstrated potential as an antibacterial agent against various bacterial strains.

| Microorganism | Activity |

|---|---|

| E. coli | Inhibition observed |

| Staphylococcus aureus | Moderate activity |

Anti-inflammatory Effects

The compound inhibits the release of pro-inflammatory cytokines and has been tested for its ability to prevent pyroptosis and reduce IL-1β release in cellular models.

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Reduction (%) | Concentration (µM) |

|---|---|---|---|

| 1-Acetyl... | 24.9 ± 6.3 | 19.4 ± 0.4 | 10 |

| Modified Derivative | 39.2 ± 6.6 | 20.3 ± 1.3 | 10 |

Case Studies

- Cell Signaling Study : Investigated the effects of the compound on cell signaling pathways in cancer cells, revealing significant alterations in metabolic processes due to PI3K pathway modulation.

- Inflammation Model : Found to significantly inhibit IL-1β secretion in macrophage cell lines, suggesting its potential role in therapeutic strategies for inflammatory diseases.

Related Research

作用機序

The mechanism of action of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Table 1: Structural and Functional Comparison of Piperidine-Carbonitrile Derivatives

Structural and Functional Group Analysis

- Acetyl and Pyrrolidinyl Groups: The acetyl group in the target compound introduces an amide functionality, which may enhance metabolic stability compared to simpler alkyl or aryl substituents.

- Carbonitrile Group : Shared across all compounds, this group increases polarity and may participate in hydrogen bonding or act as a metabolic liability (e.g., hydrolysis to carboxylic acids).

Physicochemical Properties

- Lipophilicity : The absence of aromatic rings (e.g., phenyl or thiazolyl groups) in the target compound may reduce π-π stacking interactions compared to 1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carbonitrile . However, the acetyl and pyrrolidinyl groups could balance lipophilicity for membrane permeability.

- Solubility : While data for the target compound is unavailable, analogs like 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (log S = -1.7) suggest moderate aqueous solubility for piperidine derivatives with polar substituents .

生物活性

1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and research findings related to its biological effects.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by:

- Pyrrolidine Ring : A five-membered nitrogen heterocycle.

- Piperidine Core : A six-membered ring containing a nitrogen atom.

- Functional Groups : An acetamide moiety and a cyano group, which contribute to its biological activity.

This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as either an inhibitor or an activator, leading to various biological effects. For instance, it has been shown to modulate the phosphatidylinositol-3 kinase (PI3K) signaling pathway, affecting gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibition observed | |

| Staphylococcus aureus | Moderate activity |

Anti-inflammatory Effects

In studies focused on inflammatory pathways, this compound has shown promise in inhibiting the release of pro-inflammatory cytokines. Specifically, it has been tested for its ability to prevent pyroptosis and reduce IL-1β release in cellular models .

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Reduction (%) | Concentration (µM) |

|---|---|---|---|

| 1-Acetyl... | 24.9 ± 6.3 | 19.4 ± 0.4 | 10 |

| Modified Derivative | 39.2 ± 6.6 | 20.3 ± 1.3 | 10 |

Case Studies

Several studies have focused on the biological implications of this compound:

- Study on Cell Signaling : A study investigated the effects of the compound on cell signaling pathways in cancer cells, revealing significant alterations in metabolic processes due to PI3K pathway modulation.

- Inflammation Model : In a controlled experiment using macrophage cell lines, the compound was found to significantly inhibit IL-1β secretion, suggesting its potential role in therapeutic strategies for inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized piperidine precursors. For example, a nucleophilic substitution or reductive amination may introduce the pyrrolidin-1-yl group, followed by acetylation and carbonitrile formation. Key intermediates like 1-benzylpiperidin-4-yl derivatives (e.g., 4-(1-benzylpiperidin-4-yl)butan-2-one) can undergo condensation with nitrile-containing reagents under acidic or basic conditions . Solvent selection (e.g., CH₂Cl₂/MeOH mixtures) and catalysts (e.g., pyrrolidine) are critical for optimizing yield and purity .

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is indispensable for assessing purity (>98% is typical for research-grade material) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as acetyl and pyrrolidinyl substituents, while mass spectrometry (MS) validates molecular weight . X-ray crystallography or IR spectroscopy may supplement analysis for stereochemical or functional group verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor affinity vs. in vitro activity) for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurities in test samples. To address this:

- Standardize assays : Use cell lines with consistent receptor expression levels and validate via Western blotting.

- Control for stereochemistry : Chiral HPLC ensures enantiomeric purity, as stereoisomers may exhibit divergent activity .

- Cross-validate findings : Compare results across orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

Q. What computational strategies are effective in predicting the compound’s interaction with acetylcholinesterase or other neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities and stability. Use crystal structures of target enzymes (e.g., acetylcholinesterase, PDB ID 4EY7) for docking studies. Quantum mechanical calculations (e.g., DFT) assess electronic properties of the carbonitrile group, which may influence hydrogen bonding with active sites . Validate predictions with in vitro enzyme inhibition assays .

Q. How should researchers design in vivo studies to evaluate blood-brain barrier (BBB) penetration and neuropharmacological efficacy?

- Methodological Answer :

- LogP determination : Measure octanol-water partition coefficients to predict passive BBB permeability. Ideal LogP for CNS drugs is 2–5 .

- In situ perfusion models : Use rodent models to quantify brain uptake ratios.

- PET/SPECT imaging : Incorporate radiolabeled analogs (e.g., ⁶⁸Ga-labeled derivatives) for real-time biodistribution tracking .

- Behavioral assays : Pair pharmacokinetic data with functional tests (e.g., Morris water maze for cognitive effects) .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the carbonitrile group during long-term storage or under physiological conditions?

- Answer :

- Storage : Use inert atmospheres (argon) and low temperatures (-20°C) to prevent hydrolysis.

- Formulation : Lyophilize with stabilizing excipients (e.g., trehalose) or encapsulate in liposomes .

- pH optimization : Maintain neutral buffers (pH 7.4) in biological assays to reduce degradation .

Q. How can structure-activity relationship (SAR) studies be optimized to enhance selectivity for neurological vs. peripheral targets?

- Answer :

- Scaffold modulation : Introduce substituents at the piperidine 4-position (e.g., aryl groups) to sterically block off-target interactions.

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using software like Schrödinger’s Phase .

- Selectivity screening : Test against panels of related receptors (e.g., σ₁ vs. σ₂ receptors) to isolate target-specific analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。